molecular formula C7H7ClN2O3 B8781690 2-Chloro-6-ethoxy-3-nitropyridine CAS No. 90811-24-8

2-Chloro-6-ethoxy-3-nitropyridine

Cat. No. B8781690
CAS RN: 90811-24-8
M. Wt: 202.59 g/mol
InChI Key: AZYLPCRMOKUFJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04529800

Procedure details

157.6 g (1 mole) of 2-chloro-6-ethoxy-pyridine were slowly added over 45 minutes with stirring to a mixture of 190 ml of concentrated sulfuric acid, 190 ml of 24% oleum and 100 ml of 97% nitric acid while keeping the reaction temperature between 20° and 40° C. with cooling and the mixture was allowed to stand for 5 hours while the temperature returned to room temperature. The mixture was cooled to 0° C. and filtered with a glass frit filter. The solid product was suspended in a mixture of 100 g of potassium carbonate and 250 ml of water and the suspension was stirred for 3 hours at 30° C. and was vacuum filtered. The product was washed with water and dried at 40° C. to obtain 192 g (93% yield) of 2-chloro-3-nitro-6-ethoxy-pyridine with a purity of 98%.
Quantity
157.6 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
Name
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH3:10])[N:3]=1.S(=O)(=O)(O)O.OS(O)(=O)=O.O=S(=O)=O.[N+:25]([O-])([OH:27])=[O:26]>>[Cl:1][C:2]1[C:7]([N+:25]([O-:27])=[O:26])=[CH:6][CH:5]=[C:4]([O:8][CH2:9][CH3:10])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
157.6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)OCC
Step Two
Name
Quantity
190 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
190 mL
Type
reactant
Smiles
OS(=O)(=O)O.O=S(=O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred for 3 hours at 30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction temperature between 20° and 40° C.
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
returned to room temperature
FILTRATION
Type
FILTRATION
Details
filtered with a glass frit
FILTRATION
Type
FILTRATION
Details
filter
ADDITION
Type
ADDITION
Details
The solid product was suspended in a mixture of 100 g of potassium carbonate and 250 ml of water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OCC
Measurements
Type Value Analysis
AMOUNT: MASS 192 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.